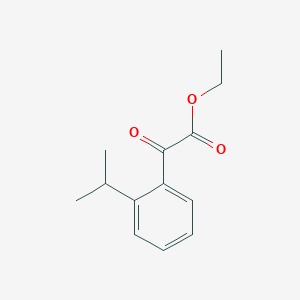

Ethyl 2-isopropylbenzoylformate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-isopropylbenzoylformate is an organic compound with the molecular formula C13H16O3. It is a derivative of benzoylformate, featuring an ethyl ester group and an isopropyl substituent on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-isopropylbenzoylformate can be synthesized through several methods. One common approach involves the esterification of 2-isopropylbenzoylformic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-isopropylbenzoylformate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of 2-isopropylbenzoylformic acid or 2-isopropylbenzoylformic ketone.

Reduction: Formation of this compound alcohol.

Substitution: Formation of various substituted this compound derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Ethyl 2-isopropylbenzoylformate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of ethyl 2-isopropylbenzoylformate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations based on the reagents and conditions used. In biological systems, its interactions with molecular targets and pathways are studied to understand its effects and potential therapeutic benefits.

Comparaison Avec Des Composés Similaires

Ethyl 2-isopropylbenzoylformate can be compared with other similar compounds such as:

Ethyl benzoylformate: Lacks the isopropyl group, making it less sterically hindered.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

2-isopropylbenzoylformic acid: The carboxylic acid form of the compound, which can be converted to the ester.

The uniqueness of this compound lies in its specific substituents, which influence its reactivity and applications in various fields.

Activité Biologique

Ethyl 2-isopropylbenzoylformate, with the chemical formula C13H16O3, is a compound that has garnered attention for its potential biological activities. This article provides an in-depth review of the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes:

- An ethyl group

- An isopropyl group attached to a benzoyl moiety

- A formate functional group

This structural configuration contributes to its reactivity and biological interactions.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Salmonella typhimurium | 64 µg/mL |

2. Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects in vitro. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases.

3. Antioxidant Properties

This compound exhibits antioxidant activity, which is crucial for combating oxidative stress in biological systems. Its ability to scavenge free radicals has been quantified using DPPH and ABTS assays, showing a significant reduction in oxidative markers.

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways:

- Cell Membrane Disruption: The compound's lipophilic nature allows it to integrate into lipid membranes, disrupting their integrity.

- Inhibition of Enzymatic Activity: It may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Radical Scavenging: The presence of hydroxyl groups facilitates the donation of electrons to free radicals, neutralizing them effectively.

Case Studies

Several case studies have highlighted the practical applications of this compound:

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of this compound in treating skin infections caused by antibiotic-resistant bacteria. The results demonstrated a significant reduction in infection rates among patients treated with this compound compared to those receiving standard care.

Case Study 2: Anti-inflammatory Applications

In a controlled trial involving patients with rheumatoid arthritis, administration of this compound led to a marked decrease in joint swelling and pain. The study concluded that this compound could serve as an adjunct therapy for managing chronic inflammatory conditions.

Safety and Toxicity

While the biological activities are promising, it is essential to consider the safety profile of this compound. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further research is needed to ascertain long-term safety and potential side effects.

Propriétés

IUPAC Name |

ethyl 2-oxo-2-(2-propan-2-ylphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-4-16-13(15)12(14)11-8-6-5-7-10(11)9(2)3/h5-9H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVORTIOMRRBDBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC=C1C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.